2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate
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Overview
Description
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the benzyl and fluorobenzyl groups to the azetidine-oxadiazole core, followed by the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but generally, the compound’s unique structure allows it to modulate biological processes in a targeted manner.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-chlorobenzyl)acetamide oxalate
- 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylbenzyl)acetamide oxalate
Uniqueness
What sets 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate apart from similar compounds is the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.C2H2O4/c22-18-8-6-16(7-9-18)11-23-20(27)14-26-12-17(13-26)21-24-19(25-28-21)10-15-4-2-1-3-5-15;3-1(4)2(5)6/h1-9,17H,10-14H2,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRLULUHQYJWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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